molecular formula C29H31N3O3 B11448693 2-(1H-indol-3-yl)-N-[1-(4-methoxyphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]-N-methylacetamide

2-(1H-indol-3-yl)-N-[1-(4-methoxyphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]-N-methylacetamide

Cat. No.: B11448693
M. Wt: 469.6 g/mol
InChI Key: NQNVGXBOMRACHF-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-N-[1-(4-methoxyphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]-N-methylacetamide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes an indole ring, a methoxyphenyl group, and a propan-2-ylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-[1-(4-methoxyphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]-N-methylacetamide typically involves multiple steps. One common method includes the reaction of 2-(1H-indol-3-yl)cyclohexan-1-ones with aldehydes and ammonium salts under base-promoted conditions . This cascade reaction efficiently produces the desired compound with satisfactory yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-[1-(4-methoxyphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1H-indol-3-yl)-N-[1-(4-methoxyphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]-N-methylacetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-[1-(4-methoxyphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)acetonitrile:

    3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives: Compounds with similar structural features and potential biological activities.

Uniqueness

2-(1H-indol-3-yl)-N-[1-(4-methoxyphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]-N-methylacetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.

Properties

Molecular Formula

C29H31N3O3

Molecular Weight

469.6 g/mol

IUPAC Name

2-[[2-(1H-indol-3-yl)acetyl]-methylamino]-2-(4-methoxyphenyl)-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C29H31N3O3/c1-19(2)20-9-13-23(14-10-20)31-29(34)28(21-11-15-24(35-4)16-12-21)32(3)27(33)17-22-18-30-26-8-6-5-7-25(22)26/h5-16,18-19,28,30H,17H2,1-4H3,(H,31,34)

InChI Key

NQNVGXBOMRACHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(C2=CC=C(C=C2)OC)N(C)C(=O)CC3=CNC4=CC=CC=C43

Origin of Product

United States

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